
(R)-2-((4-Chlorophenoxy)methyl)oxirane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-((4-Chlorophenoxy)methyl)oxirane typically involves the reaction of ®-glycidyl tosylate with 4-chlorophenol in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the tosylate group is replaced by the 4-chlorophenoxy group.
Industrial Production Methods: In an industrial setting, the production of ®-2-((4-Chlorophenoxy)methyl)oxirane can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Types of Reactions:
Oxidation: The oxirane ring in ®-2-((4-Chlorophenoxy)methyl)oxirane can undergo oxidation to form diols.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions.
Major Products Formed:
Oxidation: Diols
Reduction: Alcohols
Substitution: Various substituted alcohols or amines
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHClO
- Molecular Weight : 184.61956 g/mol
- Functional Groups : Contains an epoxide group (oxirane) and a chlorophenoxy moiety.
The oxirane group imparts high reactivity, particularly in nucleophilic substitution reactions. The presence of the 4-chlorophenoxy group enhances lipophilicity, facilitating interactions with biological targets.
Chemistry
(R)-2-((4-Chlorophenoxy)methyl)oxirane serves as a building block in the synthesis of more complex organic molecules. Its reactivity allows for various transformations:
- Oxidation : The epoxide can be oxidized to form diols using reagents like hydrogen peroxide.
- Reduction : Reduction reactions can lead to the formation of alcohols using lithium aluminum hydride (LiAlH).
- Nucleophilic Substitution : The oxirane ring can undergo nucleophilic attack by amines or thiols, yielding substituted products.
Reaction Type | Common Reagents | Major Products Formed |
---|---|---|
Oxidation | Hydrogen peroxide | Diols |
Reduction | LiAlH | Alcohols |
Nucleophilic Substitution | Sodium azide, thiourea | Various substituted alcohols/amines |
Biological Applications
In biological research, this compound is utilized to study enzyme-catalyzed reactions involving epoxides. Notably, it has been investigated for its pharmacological effects:
- Inhibition of Carnitine Palmitoyl Transferase 1 (CPT1) : Similar compounds have shown potential in inhibiting CPT1, affecting fatty acid metabolism and energy production in cells. This mechanism is critical for studying metabolic disorders.
- Anticancer Potential : Research indicates that derivatives may exhibit cytotoxic effects on cancer cells through mechanisms involving apoptosis or cell cycle arrest.
Case Study: CPT1 Inhibition
A study on related compounds demonstrated significant off-target effects that warrant further investigation into the mechanisms by which chlorophenoxy oxiranes affect cellular functions beyond CPT1 inhibition .
Industrial Applications
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for synthesizing polymers with specific characteristics.
Environmental Impact
Research has also highlighted the environmental persistence and toxicity of chlorinated phenoxy compounds. Studies indicate that these compounds may pose risks to non-target organisms in soil environments, emphasizing the need for ecological risk assessments .
Mechanism of Action
The mechanism of action of ®-2-((4-Chlorophenoxy)methyl)oxirane involves the reactivity of the oxirane ring. The ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can target various molecular pathways, depending on the nature of the nucleophile and the reaction conditions.
Comparison with Similar Compounds
- ®-2-((4-Bromophenoxy)methyl)oxirane
- ®-2-((4-Fluorophenoxy)methyl)oxirane
- ®-2-((4-Methylphenoxy)methyl)oxirane
Comparison:
- Uniqueness: ®-2-((4-Chlorophenoxy)methyl)oxirane is unique due to the presence of the chlorine atom, which can influence the compound’s reactivity and interactions. The chlorine atom can participate in various chemical reactions, making the compound versatile in synthetic applications.
- Reactivity: The presence of different substituents (e.g., bromine, fluorine, methyl) can alter the reactivity and properties of the oxirane ring, leading to different outcomes in chemical reactions.
Biological Activity
(R)-2-((4-Chlorophenoxy)methyl)oxirane, commonly referred to as chlorophenoxy oxirane, is a compound of significant interest in various fields, including medicinal chemistry and environmental science. Its unique structural features confer various biological activities, making it a candidate for further research in pharmacological applications and toxicity studies.
Chemical Structure and Properties
The compound features an oxirane (epoxide) group, which is known for its reactivity, particularly in nucleophilic substitution reactions. The presence of the 4-chlorophenoxy group enhances its lipophilicity and potential interaction with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Pharmacological Effects :
- Inhibition of Carnitine Palmitoyl Transferase 1 (CPT1) : Similar compounds have been shown to inhibit CPT1, affecting fatty acid metabolism and energy production in cells. This mechanism is critical in studying metabolic disorders and mitochondrial function .
- Anticancer Potential : Research indicates that derivatives of chlorophenoxy compounds may exhibit cytotoxic effects on cancer cells, potentially through mechanisms involving apoptosis or cell cycle arrest .
- Toxicological Studies :
- Microbial Interactions :
The mechanism of action for this compound primarily involves its reactivity due to the epoxide group. This reactivity allows it to form covalent bonds with nucleophiles, including proteins and enzymes, potentially leading to altered biological functions.
Key Mechanisms:
- Nucleophilic Attack : The oxirane ring can undergo nucleophilic attack by cellular enzymes, leading to the opening of the ring and modification of the enzyme's active site .
- Receptor Binding : The chlorophenoxy moiety may interact with various receptors or enzymes, modulating their activity and influencing cellular pathways .
Table 1: Summary of Biological Activities
Case Studies
-
Pharmacological Study on CPT1 Inhibition :
A study explored the effects of etomoxir (a related compound) on energy metabolism in various disease states. It demonstrated significant off-target effects that warrant further investigation into the mechanisms by which chlorophenoxy oxiranes affect cellular functions beyond CPT1 inhibition . -
Environmental Impact Assessment :
Research highlighted the degradation pathways of chlorinated phenoxy compounds in soil environments, emphasizing their potential for environmental persistence and toxicity to non-target organisms. This underscores the importance of assessing such compounds' ecological risk profiles .
Properties
IUPAC Name |
(2R)-2-[(4-chlorophenoxy)methyl]oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-7-1-3-8(4-2-7)11-5-9-6-12-9/h1-4,9H,5-6H2/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLSZOOZWRMSAP-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)COC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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